molecular formula C16H16N2O B3869833 2-(9-ethyl-9H-carbazol-3-yl)acetamide

2-(9-ethyl-9H-carbazol-3-yl)acetamide

Cat. No.: B3869833
M. Wt: 252.31 g/mol
InChI Key: FMDDPOAYCIIAPA-UHFFFAOYSA-N
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Description

2-(9-Ethyl-9H-carbazol-3-yl)acetamide is a carbazole-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a critical synthetic intermediate for the development of novel bioactive molecules. Recent investigations have utilized closely related acetamide derivatives, such as 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide, as a foundational building block for constructing a series of benzofuran-tethered triazolylcarbazole hybrids . These novel compounds have demonstrated promising in silico binding affinities against multiple key proteins of the SARS-CoV-2 virus, including the main protease (Mpro/6LU7), the spike glycoprotein (6WPT), and the RNA-dependent RNA polymerase (RdRp/6M71) . The carbazole core structure is a privileged scaffold in pharmacology, known for its diverse biological activities. When functionalized into acetamide derivatives, it provides researchers with a versatile chemical handle for further structural elaboration. The 9-ethyl group enhances the compound's lipophilicity, which can be a crucial factor in optimizing pharmacokinetic properties during the drug design process. This compound is intended for use in laboratory research applications only, specifically for the synthesis and development of new heterocyclic compounds for biological screening . It is not for diagnostic or therapeutic use in humans or animals. Researchers can leverage this high-purity intermediate to explore new chemical space in the search for potent inhibitors of virological and other biological targets.

Properties

IUPAC Name

2-(9-ethylcarbazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-2-18-14-6-4-3-5-12(14)13-9-11(10-16(17)19)7-8-15(13)18/h3-9H,2,10H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDDPOAYCIIAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CC(=O)N)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658714
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbazole derivatives with acetamide substituents exhibit varied biological activities depending on their structural modifications. Below is a comparative analysis of 2-(9-ethyl-9H-carbazol-3-yl)acetamide and its analogs:

Antimicrobial Activity

Compound Name Substituents Biological Activity Key Findings Reference
2-(9-Ethyl-9H-carbazol-3-yl)acetamide Chloroacetamide (precursor) Antimicrobial (broad spectrum) Acts as a fungal plasma membrane H+-ATPase inhibitor; precursor for active derivatives.
9-(9-Ethyl-9H-carbazol-3-yl)-2-(phenoxy)acetamide Phenoxy group Antifungal Exhibited activity comparable to ketoconazole against Candida albicans and C. glabrata.
2-(1-Methyl-1H-tetrazol-5-yl)sulfanyl-N-(9-ethyl-9H-carbazol-3-yl)acetamide Tetrazole-sulfanyl group Antifungal Similar efficacy to ketoconazole; enhanced solubility due to sulfanyl linkage.
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone 1,3,4-Oxadiazole ring Antimicrobial High activity against Staphylococcus aureus and Escherichia coli; oxadiazole enhances metabolic stability.

Key Insight: The introduction of heterocyclic groups (e.g., tetrazole, oxadiazole) or aromatic substituents (e.g., phenoxy) significantly enhances antifungal and antibacterial activity compared to the parent compound .

Anti-Inflammatory and Chemotactic Activity

Compound Name Substituents Biological Activity Key Findings Reference
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone core Anti-inflammatory Potent FPR2 agonist; inhibits neutrophil chemotaxis and phagocytosis.
2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide Methoxy-carbazole + phenylacetamide Anti-inflammatory Dose-dependent inhibition of inflammatory markers; structural similarity to carprofen.

Structural and Pharmacokinetic Comparisons

Compound Name Structural Feature Pharmacokinetic Advantage Reference
2-(9-Ethyl-9H-carbazol-3-yl)acetamide Chloroacetamide group Reactive site for derivatization; moderate lipophilicity.
N-(9-Ethyl-9H-carbazol-3-yl)-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetamide Morpholine-sulfonyl group Enhanced solubility and target specificity due to sulfonyl linkage.
2-{[4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide Triazole-sulfanyl group Improved binding affinity to fungal enzymes; chlorine atom increases electrophilicity.

Key Insight : Sulfonyl and sulfanyl groups improve solubility and target engagement, while triazole and morpholine substituents enhance metabolic stability .

Anticancer Activity

Compound Name Substituents Biological Activity Key Findings Reference
5-[(9H-Carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines Piperazine-oxadiazole hybrid Anticancer (MCF7 cells) IC₅₀ values < 10 µM; synergistic effect of piperazine and oxadiazole.
N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline Methylsulfonyl-aniline Anticancer Disrupts microtubule assembly; sulfonyl group enhances cellular uptake.

Key Insight : Hybrid structures combining carbazole with piperazine or sulfonyl groups show superior anticancer activity compared to simple acetamide derivatives .

Q & A

Q. What are the standard synthetic routes for 2-(9-ethyl-9H-carbazol-3-yl)acetamide?

The compound is typically synthesized via multi-step reactions starting from carbazole derivatives. A common approach involves reacting 2-(3-methoxy-9H-carbazol-9-yl)acetyl chloride with primary amines under reflux conditions in the presence of triethylamine and methylene chloride (MDC). Temperature control (~80–100°C) and reaction time (6–12 hours) are critical for achieving high yields. This method is adaptable for generating analogues by varying amine substituents . Alternative pathways include coupling reactions with benzimidazole derivatives, where 9-ethylcarbazole precursors are functionalized at the 3-position to introduce the acetamide group .

Q. What characterization techniques are recommended for confirming the structure of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify carbazole backbone integrity and acetamide substitution patterns.
  • Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural determination, particularly for novel derivatives (e.g., 9-ethylcarbazole analogues) .
  • FT-IR : To identify functional groups like C=O (amide I band at ~1650 cm1^{-1}) and N-H stretches.

Q. How does the reactivity of 2-(9-ethyl-9H-carbazol-3-yl)acetamide compare to other carbazole derivatives?

The ethyl group at the 9-position enhances steric stability, while the acetamide moiety introduces nucleophilic reactivity. For example, the compound can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Its electron-rich carbazole core also participates in electrophilic substitution reactions (e.g., nitration, halogenation) at the 6-position, though reaction conditions must be optimized to avoid side reactions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 2-(9-ethyl-9H-carbazol-3-yl)acetamide derivatives?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) can predict transition states and energetics for key steps like amide bond formation. Computational screening of substituent effects on electronic properties (e.g., HOMO-LUMO gaps) aids in designing derivatives with tailored photophysical or bioactivity profiles. Experimental validation via microfluidic reactors or high-throughput screening is recommended .

Q. What reactor design considerations are critical for scaling up carbazole-based acetamide synthesis?

  • Mixing Efficiency : Use segmented flow reactors to enhance mass transfer in biphasic reactions (e.g., amine-acyl chloride coupling).
  • Temperature Control : Jacketed reactors with PID controllers to maintain precise thermal conditions during exothermic steps.
  • Catalyst Immobilization : For heterogeneous catalysis (e.g., palladium-based cross-coupling), fixed-bed reactors improve catalyst recovery .

Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?

Discrepancies in antimicrobial or anticancer assays often arise from variations in:

  • Experimental Conditions : Solvent polarity (e.g., DMSO vs. aqueous buffers) affects compound solubility and bioavailability.
  • Cell Lines/Microbial Strains : Use standardized models (e.g., ATCC cultures) and replicate assays across independent labs.
  • Analytical Methods : Validate purity via HPLC (>95%) and quantify cytotoxicity using dual assays (e.g., MTT and LDH release) to cross-check results .

Q. What mechanistic insights exist for the compound’s participation in photoinduced electron-transfer reactions?

The carbazole moiety acts as an electron donor, while the acetamide group stabilizes charge-transfer states. Time-resolved fluorescence spectroscopy and transient absorption studies reveal excited-state lifetimes (~2–5 ns) suitable for organic light-emitting diode (OLED) applications. Substituent modifications at the 3-position (e.g., nitro or cyano groups) can modulate redox potentials by ±0.3 V, as shown in cyclic voltammetry studies .

Methodological Notes

  • Data Validation : Cross-reference experimental results with computational predictions (e.g., Gaussian or ORCA software) to identify outliers .
  • Contradiction Management : Apply multivariate statistical analysis (e.g., PCA) to isolate variables causing bioactivity discrepancies .
  • Safety Protocols : Handle reactive intermediates (e.g., acyl chlorides) in fume hoods with inert gas purging to mitigate hydrolysis risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9-ethyl-9H-carbazol-3-yl)acetamide
Reactant of Route 2
2-(9-ethyl-9H-carbazol-3-yl)acetamide

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